molecular formula C17H17NO B8811517 2,6-Diphenyl-piperidin-4-one

2,6-Diphenyl-piperidin-4-one

Cat. No.: B8811517
M. Wt: 251.32 g/mol
InChI Key: OYKOHBSCVHNWPT-UHFFFAOYSA-N
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Description

2,6-Diphenyl-piperidin-4-one is a six-membered cyclic ketone with phenyl substituents at the 2- and 6-positions of the piperidine ring. Its molecular formula is C₁₇H₁₅NO, with a molecular weight of 249.31 g/mol. The compound exhibits a chair conformation in its crystal structure, with phenyl groups adopting equatorial orientations . It serves as a precursor for synthesizing derivatives with modified biological and physicochemical properties. Analytical data for its derivatives, such as 3-Ethyl-2,6-diphenylpiperidin-4-one, include characteristic NMR signals (e.g., carbonyl carbon at 204.77 ppm) and elemental composition (C: 81.62%, H: 7.64%, N: 4.78%) .

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

2,6-diphenylpiperidin-4-one

InChI

InChI=1S/C17H17NO/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14/h1-10,16-18H,11-12H2

InChI Key

OYKOHBSCVHNWPT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Synthesis of 2,6-Diphenyl-piperidin-4-one

The synthesis of this compound typically involves the reaction of aromatic aldehydes with acetone in the presence of ammonium acetate. This method allows for the formation of various derivatives through different reaction pathways, including:

  • Diels-Alder reactions : 4-Phenyl-2-amino-1,3-butadienes can react with N-allyl benzaldimine to yield derivatives of this compound.
  • Reactions with sulfinyl compounds : Compounds like 1-phenylsulfinylpropan-2-one can be utilized to produce a series of 2,6-diaryl derivatives .

This compound exhibits a range of biological activities that make it an important compound in pharmacology:

  • Antiviral Activity : Research indicates that derivatives of this compound have shown promise in inhibiting viral replication. For instance, studies have explored its effects against hepatitis B virus (HBV) and other viral pathogens .
  • Anticancer Properties : The compound has been investigated for its potential in cancer therapy. It acts by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms. The interaction with specific cellular pathways has been a focal point of recent studies .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress and neurodegeneration. This property is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Antiviral Efficacy : A study demonstrated that specific derivatives exhibited significant antiviral activity against HBV in vitro. The mechanism involved modulation of immune responses and direct inhibition of viral replication .
  • Cancer Treatment Research : In a clinical setting, derivatives were tested on various cancer cell lines, showing a high rate of apoptosis induction and reduced cell viability. The compound's ability to target multiple pathways involved in cancer progression has been highlighted as a key advantage .

Comprehensive Data Table

Application AreaBiological ActivityKey Findings
AntiviralInhibition of HBV replicationSignificant reduction in viral load in vitro
Cancer TreatmentInduction of apoptosis in cancer cellsHigh efficacy against multiple cancer types
NeuroprotectionProtection against oxidative stressPotential benefits in neurodegenerative diseases

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 2,6-diphenyl-piperidin-4-one derivatives are influenced by substituents at positions 1, 3, and 5. Below is a detailed comparison:

3-Methyl-2,6-diphenyl-piperidin-4-one

  • Structure : A methyl group at the 3-position.
  • Reactivity: Oxidation by quinolinium fluorochromate (QFC) in aqueous-organic solvents shows solvent-dependent kinetics. In water-DMSO mixtures, solvent polarity and hydrogen-bonding acidity dominate, reducing enol intermediate stability and slowing oxidation rates . Grunwald-Winstein analysis reveals a positive m-value (0.127 in water-dioxane), indicating a polar transition state destabilized by organic co-solvents .

3-Ethyl-2,6-diphenylpiperidin-4-one

  • Structure : Ethyl substituent at the 3-position.
  • Physical Properties : Molecular weight 279.38 g/mol ; LogP = 4.39 (indicating high lipophilicity) .
  • Reactivity: Bulkier ethyl group may sterically hinder enolization compared to the methyl derivative, though direct kinetic comparisons are lacking.

1-Methyl-2,6-diphenylpiperidin-4-one

  • Structure : Methyl group at the 1-position (N-methylation).
  • Physical Properties : Density 1.094 g/cm³ , boiling point 410.1°C .
  • Biological Relevance : N-methylation often enhances bioavailability by reducing metabolic degradation.

3,5-Dimethyl-2,6-diphenyl-piperidin-4-one

  • Structure : Methyl groups at 3- and 5-positions.
  • Boiling point 425.1°C, higher than monosubstituted analogs due to increased molecular weight (279.38 g/mol) .

3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one

  • Structure : Morpholine group at the 1-position.
  • Synthesis : Prepared via Mannich condensation (72% yield) using formaldehyde and morpholine .
  • Applications : Morpholine derivatives are explored for antimicrobial and antitumor activities due to enhanced solubility and hydrogen-bonding capacity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
This compound C₁₇H₁₅NO 249.31 Chair conformation; enolization-dependent oxidation
3-Methyl derivative C₁₈H₁₇NO 263.34 Solvent-dependent oxidation rates; LogP = 4.39
3-Ethyl derivative C₁₉H₂₁NO 279.38 High lipophilicity (LogP = 4.39); potential steric effects
1-Methyl derivative C₁₈H₁₉NO 265.35 Boiling point 410.1°C; enhanced metabolic stability
3,5-Dimethyl derivative C₁₉H₂₁NO 279.38 High boiling point (425.1°C); symmetrical substitution
1-Morpholin-4-ylmethyl derivative C₂₂H₂₆N₂O₂ 350.46 72% synthesis yield; antimicrobial potential

Mechanistic and Solvent Effects

  • Oxidation Kinetics: In water-DMSO, increased DMSO reduces enol content via hydrogen-bond basicity, slowing oxidation . Water-tert-BuOH mixtures highlight HBD (hydrogen bond donor) effects, inhibiting proton abstraction .
  • Solvent Polarity : Laidler-Eyring and Kamlet-Taft analyses confirm that solvent polarity and hydrogen-bonding parameters (α, β) govern reaction rates, with cationic solvation (Swain’s B parameter) being dominant .

Preparation Methods

Reaction Mechanism and Conditions

  • Component Interaction : Acetone acts as the ketone component, while two equivalents of aromatic aldehyde contribute phenyl groups at the 2- and 6-positions of the piperidine ring. Ammonium acetate serves as the ammonia source, facilitating imine formation.

  • Cyclization : The intermediate enamine undergoes intramolecular cyclization, forming the six-membered piperidin-4-one ring.

  • Optimization : The reaction is typically conducted in ethanol or acetic acid under reflux (80–100°C) for 4–6 hours. Yields are enhanced by using excess ammonium acetate to drive the equilibrium toward product formation.

Example Protocol :

  • Reagents : Acetone (1 mol), benzaldehyde (2 mol), ammonium acetate (3 mol), ethanol (solvent).

  • Procedure : Reflux the mixture for 5 hours, cool, and precipitate the product by adding ice water. Recrystallize from ethanol to obtain pure this compound.

Sulfinylpropanone Route

An alternative approach utilizes 1-phenylsulfinylpropan-2-one or its derivatives as starting materials. This method, reported by Jaylakshmi and Nanjundan, involves a multi-step sequence to construct the piperidin-4-one scaffold.

Key Steps

  • Sulfinylpropanone Activation : 1-Phenylsulfinylpropan-2-one reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of ammonium acetate, forming 2,6-diaryl-2,3-dihydro-1H-pyridin-4-one intermediates.

  • Reductive Cyclization : The dihydropyridinone intermediate undergoes hydrogenation or acid-catalyzed cyclization to saturate the ring and yield the target compound.

Advantages :

  • Enables incorporation of diverse aryl groups at the 2- and 6-positions.

  • Suitable for synthesizing analogs with electron-withdrawing or donating substituents.

Limitations :

  • Requires handling of moisture-sensitive sulfinyl reagents.

  • Lower overall yields (~40–50%) compared to the Mannich method.

Diels-Alder Reaction Approach

The Diels-Alder cycloaddition offers a stereoselective route to this compound derivatives. This method employs 4-phenyl-2-amino-1,3-butadienes as dienes and N-allyl benzaldimine as the dienophile.

Reaction Dynamics

  • Cycloaddition : The diene and dienophile react at elevated temperatures (100–120°C) in toluene or xylene, forming a bicyclic adduct.

  • Aromatization : The adduct undergoes dehydrogenation (e.g., using Pd/C or DDQ) to aromatize the ring, followed by hydrolysis to yield the piperidin-4-one.

Example :

  • Diene : 4-Phenyl-2-amino-1,3-butadiene (1 mol).

  • Dienophile : N-Allyl benzaldimine (1 mol).

  • Conditions : Reflux in toluene for 12 hours, followed by oxidation with DDQ.

Yield : ~55–60%, with excellent stereocontrol at the 3- and 5-positions.

Comparative Analysis of Synthesis Methods

Method Reagents Conditions Yield Advantages Limitations
Mannich Reaction Acetone, aldehydes, ammonium acetateReflux in ethanol70–80%High yield, one-pot procedureLimited to symmetric aryl groups
Sulfinylpropanone Route Sulfinylpropanone, aldehydes, NH4OAcReflux in acetic acid40–50%Modular aryl substitutionMoisture-sensitive reagents
Diels-Alder Approach Diene, dienophile, oxidantToluene, 100–120°C55–60%Stereoselectivity, functional group toleranceMulti-step, requires dehydrogenation

Mechanistic Insights and Optimization Strategies

Acid Catalysis in Mannich Reactions

Protonation of the carbonyl group in acetone enhances electrophilicity, promoting nucleophilic attack by the amine. Increasing acetic acid concentration (up to 60% v/v) accelerates the reaction but may lead to side products like aldol adducts.

Steric and Electronic Effects

  • Steric Hindrance : Bulky substituents on the aldehyde (e.g., ortho-methyl groups) reduce yields by impeding cyclization.

  • Electronic Effects : Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) react faster due to enhanced electrophilicity.

Solvent Optimization

  • Polar Protic Solvents : Ethanol and acetic acid improve solubility of ionic intermediates.

  • Aprotic Solvents : DMF or THF may be used in Diels-Alder reactions to stabilize charged transition states .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Diphenyl-piperidin-4-one derivatives, and how do reaction conditions influence product purity?

  • Methodological Answer : Derivatives like 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one are synthesized via nucleophilic substitution using NaN₃ or sodium acetate as catalysts. For example, chloroacetyl derivatives are prepared by reacting 2,6-diphenylpiperidin-4-one with chloroacetyl chloride in dichloromethane under reflux, followed by purification via column chromatography and recrystallization in ethanol . Reaction temperature (e.g., 290 K) and stoichiometry are critical for minimizing side products like azido byproducts. Characterization involves melting point analysis, NMR, and single-crystal X-ray diffraction (SCXRD) to confirm regiochemistry .

Q. How is X-ray crystallography employed to resolve the stereochemistry of this compound derivatives?

  • Methodological Answer : SCXRD using SHELX software (e.g., SHELXL97) is standard for determining bond lengths, angles, and ring puckering. For instance, studies on 1-(2-azidoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one revealed a monoclinic crystal system (space group P2₁/c) with mean C–C bond lengths of 0.002 Å and β = 108.458°. Data collection involves Bruker SMART APEXII detectors, with absorption corrections via SADABS. Refinement parameters (R factor < 0.05) and hydrogen-atom constraints ensure accuracy in stereochemical assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Piperidin-4-one derivatives require handling in fume hoods with PPE (gloves, goggles) due to risks of skin/eye irritation. Safety data sheets (SDS) for analogous compounds (e.g., CAS 41661-47-6) recommend avoiding inhalation and using non-sparking tools. Waste disposal follows protocols for halogenated organics, with neutralization using sodium bicarbonate before incineration .

Advanced Research Questions

Q. How do substituents at the 3-position of this compound influence ring conformation and intermolecular interactions?

  • Methodological Answer : Substituents like nitroso (–NO) or azido (–N₃) groups induce chair-to-boat conformational changes. For example, 1-(2-azidoacetyl)-3-methyl derivatives exhibit C–H···O and C–H···N hydrogen bonding, forming R₂²(12) ring motifs along the c-axis. Cremer-Pople puckering parameters (e.g., q₂ = 0.24 Å, φ₂ = 45°) quantify out-of-plane displacements, while torsional angles (e.g., C1–C2–C3–O1 = −120.6°) correlate with steric hindrance .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for tautomeric forms of this compound?

  • Methodological Answer : Discrepancies between NMR (solution state) and SCXRD (solid state) data arise from tautomerism. For example, enol-keto equilibria are resolved using variable-temperature NMR (VT-NMR) in DMSO-d₆ and cross-validated with Hirshfeld surface analysis. SCXRD data showing intramolecular H-bonding (e.g., O···H–N distances of 1.98 Å) confirm dominant tautomers in the solid state .

Q. How can computational methods (DFT, MD) predict the bioactivity of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311++G**) optimize geometries and compute HOMO-LUMO gaps to predict reactivity. Molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) identifies binding affinities, validated by in vitro assays (IC₅₀ values). For instance, derivatives with 4-chlorophenyl groups show enhanced inhibition (ΔG = −8.2 kcal/mol) due to hydrophobic interactions .

Key Considerations for Experimental Design

  • Synthesis Optimization : Use factorial design (e.g., Taguchi method) to vary solvent polarity (ethanol vs. DCM) and catalyst loading (NaN₃, 1–5 mol%) for yield maximization .
  • Data Triangulation : Combine SCXRD, FT-IR, and HPLC-MS to validate purity (>99%) and stereochemical assignments .
  • Ethical Compliance : Follow FINER criteria (Feasible, Novel, Ethical) for in vivo studies, ensuring IACUC protocols for toxicity testing .

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